molecular formula C13H17ClO B14036243 1-Chloro-1-(3,4-diethylphenyl)propan-2-one

1-Chloro-1-(3,4-diethylphenyl)propan-2-one

Cat. No.: B14036243
M. Wt: 224.72 g/mol
InChI Key: SJWVVPRONPKFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-(3,4-diethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-diethylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(3,4-diethylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-1-(3,4-diethylphenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Analytical Chemistry: The compound is used as a reference standard in chromatographic and spectroscopic analyses.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3,4-diethylphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The presence of the chlorine atom and the diethylphenyl group can influence the compound’s binding affinity and specificity for its molecular targets. The pathways involved may include interactions with cellular proteins, nucleic acids, or other biomolecules .

Comparison with Similar Compounds

  • 1-Chloro-1-(2,3-diethylphenyl)propan-2-one
  • 1-Chloro-1-(3,4-dimethylphenyl)propan-2-one
  • 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one

Comparison: 1-Chloro-1-(3,4-diethylphenyl)propan-2-one is unique due to the specific positioning of the ethyl groups on the benzene ring, which can affect its chemical reactivity and physical properties. Compared to its dimethyl and diethoxy analogs, the diethyl derivative may exhibit different solubility, boiling point, and reactivity profiles. These differences can be exploited in various applications, making this compound a valuable compound in research and industry .

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

1-chloro-1-(3,4-diethylphenyl)propan-2-one

InChI

InChI=1S/C13H17ClO/c1-4-10-6-7-12(8-11(10)5-2)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3

InChI Key

SJWVVPRONPKFJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(C(=O)C)Cl)CC

Origin of Product

United States

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